![molecular formula C2H4O6S2 B1314445 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide CAS No. 99591-74-9](/img/structure/B1314445.png)
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide
Description
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, or DTDT, is a lab-synthesized organic compound that has been studied for its potential applications in scientific research. This compound has a unique structure, consisting of two oxygen atoms and four sulfur atoms connected to two dioxadithiane rings. DTDT has been studied for its ability to act as a synthetic reagent and has been found to be a useful tool for organic synthesis and drug discovery.
Scientific Research Applications
Power Batteries
The compound is suitable for power batteries, especially those with lithium manganese oxide as the positive electrode material . It can enhance the performance and longevity of these batteries.
Electrolyte Modification
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide has been used in the electrolyte modification process. It has shown to improve the electrochemical performance of spheroid LiNi1/3Co1/3Mn1/3O2.
Synthesis
This compound is often used in various synthesis processes due to its unique chemical properties. It’s available for purchase from several chemical suppliers, indicating its demand in the field of chemical synthesis .
Safety Research
Given its hazardous nature, research is being conducted to understand its safety implications better. It’s known to be fatal if inhaled, harmful if swallowed, and may cause serious eye damage .
Environmental Impact
Research is also being conducted on its environmental impact, as it’s harmful to aquatic life with long-lasting effects .
Genetic Research
This compound is suspected of causing genetic defects , making it a subject of interest in genetic research.
properties
IUPAC Name |
1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O6S2/c3-9(4)2-10(5,6)8-1-7-9/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAOOGWHPITOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OS(=O)(=O)CS(=O)(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469235 | |
Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide | |
CAS RN |
99591-74-9 | |
Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99591-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (MMDS) impact the performance of graphite/LiCoO2 pouch cells compared to other electrolyte additives?
A1: The research investigated the effects of MMDS, a sulfonate additive, alongside three cyclic sulfate additives (ethylene sulfate, trimethylene sulfate, and propylene sulfate) on the performance of graphite/LCO pouch cells. When combined with 2% vinylene carbonate (VC), cells containing VC + MMDS exhibited superior performance compared to cells with VC alone []. This improvement was observed in metrics like coulombic efficiency, charge endpoint capacity slippage, and voltage drop during storage. Interestingly, the same study found that MMDS did not offer similar benefits in graphite/Li[Ni1/3Mn1/3Co1/3]O2 (NMC) pouch cells, highlighting the importance of cathode material in electrolyte additive performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.